molecular formula C33H31FN2O4S B11091727 ethyl (2Z)-2-{2-[(2-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-{2-[(2-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11091727
M. Wt: 570.7 g/mol
InChI Key: DSCKVGPOEOZNSF-VEILYXNESA-N
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Description

ETHYL 2-((Z)-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core

Preparation Methods

The synthesis of ETHYL 2-((Z)-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactionsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion .

Scientific Research Applications

ETHYL 2-((Z)-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[3,2-a]pyrimidine core can interact with active sites of enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives with different substituents. For example:

  • (2Z)-2-[(3-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE][1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE
  • (2Z)-2-[(3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE][1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of ETHYL 2-((Z)-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE lies in its specific combination of substituents, which may confer unique reactivity and biological activity .

Properties

Molecular Formula

C33H31FN2O4S

Molecular Weight

570.7 g/mol

IUPAC Name

ethyl (2Z)-2-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C33H31FN2O4S/c1-5-39-32(38)29-21(4)35-33-36(30(29)23-16-14-22(15-17-23)20(2)3)31(37)28(41-33)18-24-10-7-9-13-27(24)40-19-25-11-6-8-12-26(25)34/h6-18,20,30H,5,19H2,1-4H3/b28-18-

InChI Key

DSCKVGPOEOZNSF-VEILYXNESA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CC=CC=C4OCC5=CC=CC=C5F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CC=CC=C4OCC5=CC=CC=C5F)S2)C

Origin of Product

United States

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